![molecular formula C14H14FN B1399609 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine CAS No. 1249513-37-8](/img/structure/B1399609.png)
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
Overview
Description
1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluoro substituent on one of the phenyl rings and an ethanamine group attached to the other phenyl ring
Preparation Methods
The synthesis of 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: The initial step involves the nitration of biphenyl to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Amination: Finally, the ethanamine group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. For instance, it is known to activate the Trace amine-associated receptor 1 (TAAR1), which plays a role in various physiological processes. The activation of TAAR1 can influence neurotransmitter release and modulate neuronal activity .
Comparison with Similar Compounds
1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other biphenyl derivatives such as:
2-Fluoro-1,1’-biphenyl: Lacks the ethanamine group and has different chemical properties.
3’-Fluoro-[1,1’-biphenyl]-4-ethanamine: Similar structure but with the fluoro substituent in a different position, leading to different reactivity and applications
The uniqueness of 1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H12F
- Molecular Weight : 201.24 g/mol
- Canonical SMILES : CC(C1=CC=C(C=C1)C2=CC=CC=C2F)N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorophenyl group enhances binding affinity to specific receptors and enzymes, while the ethylamine moiety may facilitate interactions through hydrogen bonding. These interactions can modulate signaling pathways associated with inflammation, cancer progression, and antimicrobial activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : Studies have shown that derivatives of biphenyl compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Preliminary investigations suggest potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
- Neuroprotective Effects : Some studies indicate that the compound may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
Data Table: Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
Antimicrobial | Effective against ESKAPE pathogens | |
Neuroprotective | Modulation of dopamine levels |
Study 1: Anti-inflammatory Activity
In a controlled study, this compound was tested for its ability to reduce inflammation in vitro. The results demonstrated a significant decrease in the levels of TNF-alpha and IL-6 in cultured macrophages treated with the compound compared to controls.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The compound exhibited MIC values comparable to existing antibiotics, indicating its potential as a new therapeutic agent.
Study 3: Neuroprotective Potential
Research involving neuronal cell lines indicated that treatment with the compound led to increased cell viability under oxidative stress conditions. This suggests a protective effect against neurodegeneration.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-10H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXXFEZHBMOHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.